

5-ACETYL-2,2'-BITHIENYL CAS number and chemical properties

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Compound of Interest

Compound Name: 5-ACETYL-2,2'-BITHIENYL

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An In-depth Technical Guide to **5-ACETYL-2,2'-BITHIENYL** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **5-acetyl-2,2'-bithienyl**, a pivotal heterocyclic ketone. It serves as a critical resource for researchers, chemists, and professionals in drug development and materials science, offering detailed insights into its chemical properties, synthesis, characterization, and applications. Our focus is on the practical causality behind experimental choices and the robust validation of its chemical identity.

Core Compound Identification and Significance

5-Acetyl-2,2'-bithienyl, with the CAS Number 3515-18-2, is an organic compound featuring a bithiophene core functionalized with an acetyl group.[1][2][3] This structure creates an extended π -conjugated system, making it a valuable building block in the field of organic electronics for creating conductive polymers and components for organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors.[2] Furthermore, its role as a pharmaceutical intermediate highlights its importance in the synthesis of novel therapeutic agents.[4][5]

The molecule's formal IUPAC name is 1-([2,2'-bithiophen]-5-yl)ethan-1-one, and it is also known by synonyms such as 5-Acetyl-2,2'-bithiophene and 2-Acetyl-5-(thien-2-yl)thiophene.[2][3][6]

Caption: Chemical structure of **5-acetyl-2,2'-bithienyl**.

Physicochemical and Safety Data

The compound is typically a yellow to yellow-green crystalline powder.^{[2][6]} Its properties are summarized below, providing a clear overview for experimental planning.

Property	Value	Source(s)
CAS Number	3515-18-2	^{[1][2][7][8]}
Molecular Formula	C ₁₀ H ₈ OS ₂	^{[1][6]}
Molecular Weight	208.30 g/mol	^{[1][7]}
Appearance	Yellowish to yellow powder	^{[6][7]}
Melting Point	109-114 °C	^[2]
Boiling Point	363.4 °C (Predicted)	^[2]
Density	1.26 g/cm ³ (Predicted)	^[2]
Solubility	Insoluble in water; Soluble in chloroform, DMF, ethanol	^[2]
Storage	Refrigerator (+4°C)	^{[2][3]}

Toxicology and Safe Handling:

5-Acetyl-2,2'-bithienyl is classified as an irritant and may cause an allergic skin reaction.^[1] It is considered harmful if swallowed, inhaled, or absorbed through the skin, causing irritation to the eyes, respiratory system, and skin.^[2]

- Hazard Codes: Xn (Harmful)^{[2][3]}
- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[9]
- Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety

goggles, and a lab coat.[2][10] Avoid generating dust. In case of contact, rinse the affected area thoroughly with water.[10] During a fire, irritating and toxic gases such as carbon oxides and sulfur oxides may be generated.[10]

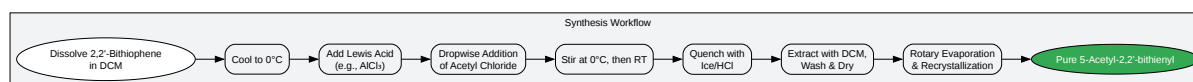
Synthesis Protocol and Mechanistic Rationale

The synthesis of **5-acetyl-2,2'-bithienyl** is commonly achieved via Friedel-Crafts acylation of 2,2'-bithiophene. This electrophilic aromatic substitution is a cornerstone of organic synthesis, allowing for the direct installation of the acetyl group onto the thiophene ring. The regioselectivity is dictated by the electronic properties of the bithiophene system, which preferentially directs substitution to the 5-position.

Step-by-Step Laboratory Protocol:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2'-bithiophene (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or carbon disulfide.
- **Cooling:** Cool the solution to 0°C using an ice bath. This is critical to control the exothermic nature of the acylation reaction and minimize side-product formation.
- **Catalyst Addition:** Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 equivalents), to the stirred solution. The Lewis acid coordinates with the acetylating agent, making it a more potent electrophile.
- **Acylation Agent Addition:** Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes. The slow addition maintains the low temperature and prevents runaway reactions.
- **Reaction Progression:** Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
- **Quenching:** Carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic products.

- **Extraction and Purification:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
- **Isolation:** Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as a yellow solid.



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Caption: A typical workflow for the synthesis of **5-acetyl-2,2'-bithienyl**.

Spectroscopic Characterization Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The expected spectral data for **5-acetyl-2,2'-bithienyl** are outlined below, based on its molecular structure and established principles of spectroscopy.^{[11][12][13][14]}

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the two thiophene rings and the acetyl methyl group.

- **Methyl Protons (-CH₃):** A sharp singlet around δ 2.5 ppm.
- **Thiophene Protons:** The seven aromatic protons will appear in the region of δ 7.0-7.8 ppm. Due to the substitution pattern, complex splitting (doublets, doublets of doublets) is expected, reflecting the coupling between adjacent protons on the rings. The proton adjacent to the acetyl group will likely be the most downfield-shifted due to the electron-withdrawing effect of the carbonyl.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides information on all unique carbon environments.

- Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm.
- Aromatic Carbons: Multiple signals between δ 125-150 ppm, corresponding to the eight carbons of the bithiophene core. Carbons directly attached to sulfur or the acetyl group will have distinct chemical shifts.
- Methyl Carbon (-CH₃): An upfield signal around δ 25-30 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify key functional groups.

- C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹, characteristic of an aryl ketone.
- Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.
- C-S Stretch: Weaker bands in the fingerprint region, often around 600-800 cm⁻¹.
- Aliphatic C-H Stretch (-CH₃): Bands appearing just below 3000 cm⁻¹ (e.g., 2900-2980 cm⁻¹).

UV-Vis (Ultraviolet-Visible Spectroscopy): Due to its extended π -conjugated system, **5-acetyl-2,2'-bithienyl** is expected to absorb strongly in the UV region. The spectrum should exhibit one or more broad absorption bands, likely between 300-400 nm, corresponding to $\pi \rightarrow \pi^*$ electronic transitions.

Applications in Research and Development

The unique electronic and structural features of **5-acetyl-2,2'-bithienyl** make it a versatile precursor in several high-technology and pharmaceutical fields.

- Organic Electronics: The bithiophene moiety provides a robust, electron-rich backbone for conductive polymers. The acetyl group serves as a convenient chemical handle for further functionalization, allowing for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels and band gap. This makes it an essential starting material for synthesizing materials used in organic photovoltaics (OPVs) and OLEDs.^[2]

- Drug Development: Thiophene-containing compounds are known to exhibit a wide range of biological activities. **5-Acetyl-2,2'-bithienyl** acts as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic applications.[5][15] The ketone functionality is readily converted to other groups, enabling the exploration of diverse chemical space in drug discovery programs.

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